molecular formula C17H17ClN6O B2646343 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-39-7

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2646343
CAS No.: 942000-39-7
M. Wt: 356.81
InChI Key: HMZWIGLQXTXXLD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the dimethylphenyl group, which may affect its chemical properties and applications.

    1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)urea: Does not contain the tetrazole moiety, potentially altering its biological activity.

Uniqueness

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the tetrazole and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.

Biological Activity

The compound 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea , often referred to as compound A , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure

The chemical structure of compound A can be represented as follows:

C16H17ClN4O\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

This structure features a chlorophenyl group and a tetrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Compound A exhibits several biological activities, primarily focusing on:

  • Anticancer Activity
  • Enzyme Inhibition
  • Antimicrobial Properties

Anticancer Activity

Research indicates that compound A demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal cancer cells (HCT-116) with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)Reference
HCT-11611.0
HeLa0.69
Jurkat<10

Case Study: HCT-116 Cells
A study evaluated the effect of compound A on HCT-116 cells, revealing that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. The mechanism was further investigated using molecular docking studies, which suggested strong binding affinity to key proteins involved in cell survival pathways.

Enzyme Inhibition

Compound A has been tested for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition with an IC50 value of 2.14 µM.
  • Urease : Demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM across various analogs.
EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease0.63 - 6.28

Antimicrobial Properties

The compound also shows antimicrobial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy noted.

Molecular Interactions

Molecular docking studies have elucidated the interactions of compound A with target proteins, revealing hydrophobic contacts and hydrogen bonding as key interaction modes. The presence of the tetrazole ring enhances its binding affinity due to electron-withdrawing characteristics.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZWIGLQXTXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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